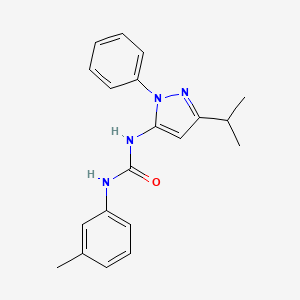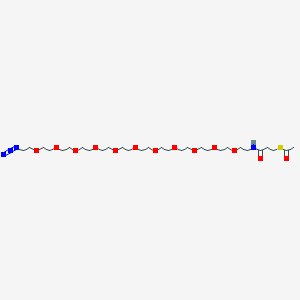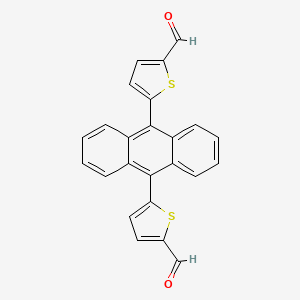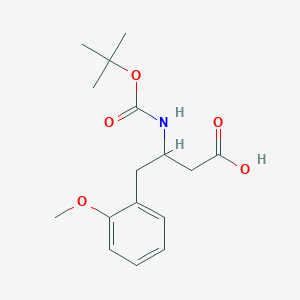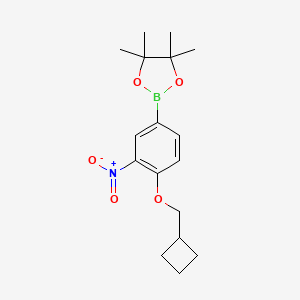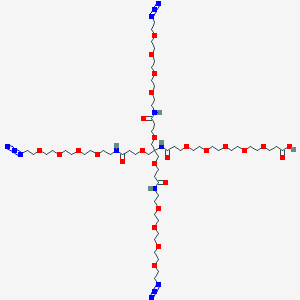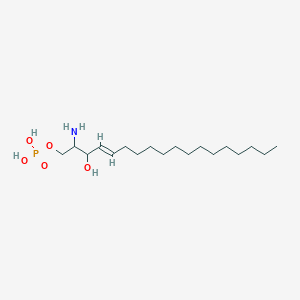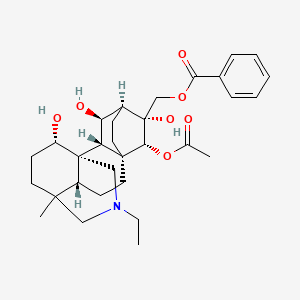
Aconicarchamine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aconicarchamine B is a C20-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii . This compound belongs to a class of naturally occurring chemical compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aconicarchamine B can be synthesized through various organic synthesis routes, often involving complex multi-step reactions. These reactions typically require specific reagents and controlled conditions to ensure the correct formation of the compound's structure.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Aconitum carmichaelii. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Aconicarchamine B can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Aplicaciones Científicas De Investigación
Aconicarchamine B has been the subject of extensive scientific research due to its potential biological activities. It has shown promise in various fields, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its analgesic and anti-inflammatory properties, which could be beneficial in pain management and treatment of inflammatory conditions.
Mecanismo De Acción
The mechanism by which Aconicarchamine B exerts its effects involves interaction with specific molecular targets and pathways. It is believed to bind to certain receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pain signaling and inflammatory responses.
Comparación Con Compuestos Similares
Aconicarchamine B is compared with other C20-diterpenoid alkaloids such as ajabicine and lassiocarpine . While these compounds share similar structures, this compound is unique in its specific functional groups and biological activities
List of Similar Compounds
Ajabicine
Lassiocarpine
Talatisamine
Benzoylmesaconitine
Fuziline
Karakoline
Neoline
Songorine
Hypaconitine
Mesaconitine
Aconitine
This comprehensive overview of this compound highlights its significance in scientific research and potential applications. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C31H43NO7 |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4S,5R,6R,7R,10R,15S)-6-acetyloxy-13-ethyl-3,5,15-trihydroxy-11-methyl-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C31H43NO7/c1-4-32-16-28(3)13-12-23(34)30(17-32)22(28)11-15-29-14-10-21(24(35)25(29)30)31(37,27(29)39-19(2)33)18-38-26(36)20-8-6-5-7-9-20/h5-9,21-25,27,34-35,37H,4,10-18H2,1-3H3/t21-,22+,23-,24-,25+,27+,28?,29-,30-,31-/m0/s1 |
Clave InChI |
XNEDEYYIWURZGN-JKIMNVFXSA-N |
SMILES isomérico |
CCN1C[C@@]23[C@H](CC[C@]45[C@H]2[C@H]([C@H](CC4)[C@]([C@@H]5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)C(C1)(CC[C@@H]3O)C |
SMILES canónico |
CCN1CC2(CCC(C3(C1)C2CCC45C3C(C(CC4)C(C5OC(=O)C)(COC(=O)C6=CC=CC=C6)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


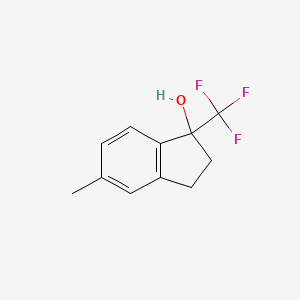
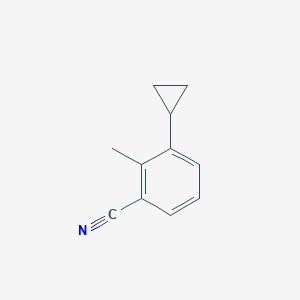
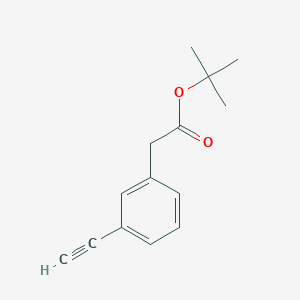
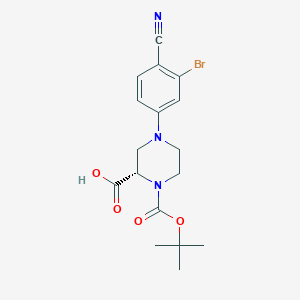
![1-[1-(3,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340794.png)
